

Physical properties of (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B032728

[Get Quote](#)

Technical Guide: (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

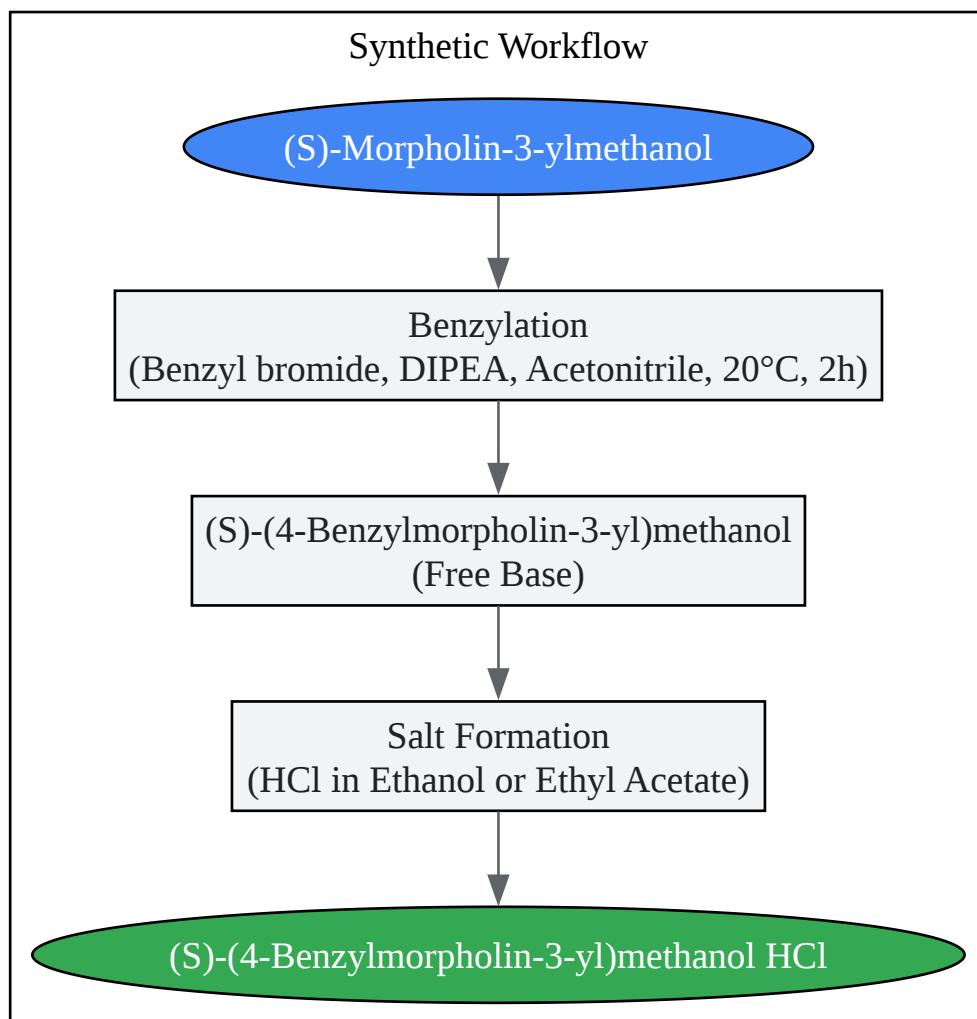
(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug discovery.^[1] Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl moiety with (S)-stereochemistry, makes it a valuable building block for the synthesis of complex biologically active molecules.^[1] The morpholine scaffold is a privileged structure in drug development, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.^[2] This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.^{[3][4]}

Physicochemical Properties

The hydrochloride salt form of **(S)-(4-Benzylmorpholin-3-yl)methanol** is preferred in pharmaceutical applications due to its enhanced stability, crystallinity, and handling

characteristics compared to the free base.^[1] While specific experimental data for some physical properties are not widely published, the following tables summarize the known quantitative information for the hydrochloride salt and the corresponding free base.

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride


Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂	[1]
Molecular Weight	243.73 g/mol	[1]
CAS Number	916483-67-5	[1]
Appearance	White solid (presumed)	Inferred from similar compounds
Aqueous Solubility	Enhanced relative to free base	[1]

(S)-(4-Benzylmorpholin-3-yl)methanol (Free Base)

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[5]
Molecular Weight	207.27 g/mol	[5]
CAS Number	101376-25-4	[5]

Synthesis and Characterization

The synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride is typically achieved in a two-step process starting from (S)-morpholin-3-ylmethanol. The following diagram illustrates the general synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-(4-Benzylmorpholin-3-yl)methanol HCl**.

Experimental Protocols

Step 1: Synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol (Free Base)**

This procedure is based on the benzylation of (S)-morpholin-3-ylmethanol.[\[1\]](#)

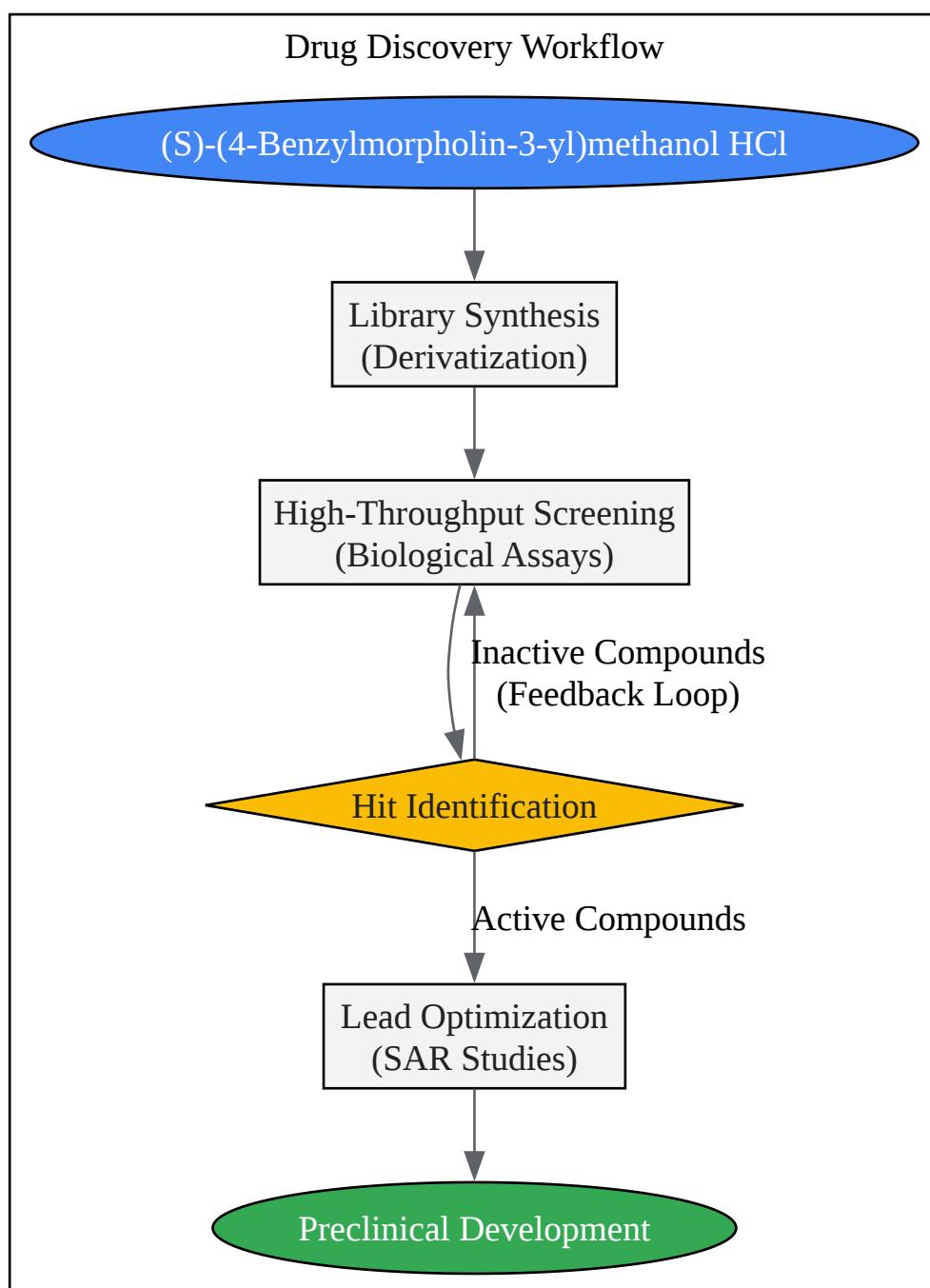
- To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

- Slowly add benzyl bromide to the reaction mixture at room temperature (approximately 20°C).
- Stir the reaction for 2 hours.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.
- Dry the organic layer over sodium sulfate, filter, and concentrate to yield **(S)-(4-Benzylmorpholin-3-yl)methanol** as the free base. A typical yield for this step is around 89%.^[1]

Step 2: Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt to improve its physicochemical properties.

[1]


- Dissolve the **(S)-(4-Benzylmorpholin-3-yl)methanol** free base in a suitable solvent such as ethanol or ethyl acetate.
- Add a solution of hydrochloric acid (e.g., HCl in ethanol) to the mixture.
- The hydrochloride salt will precipitate out of the solution.
- Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride.

Characterization

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base and its derivatives. For the free base, an $[M+H]^+$ ion is observed at m/z 208.^[1]
- NMR Spectroscopy: $^1\text{H-NMR}$ spectroscopy of related morpholinylmethanol derivatives typically shows characteristic signals for the aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).^[1]

Role in Drug Discovery

Chiral morpholine derivatives are valuable scaffolds in the design of new drugs, particularly for CNS disorders, due to their ability to improve pharmacokinetic profiles.^{[3][6]} **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride serves as a key starting material in this process. The following diagram outlines a generalized workflow for the utilization of such a compound in a drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of chiral morpholines in a drug discovery workflow.

While specific signaling pathways for **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride are not yet fully elucidated, it is known that morpholine-containing compounds can interact with a variety of biological targets, including enzymes and receptors.^[1] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.^[1] For instance, derivatives of morpholines have been investigated as ligands for dopamine receptors.

Conclusion

(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral building block with significant potential in the field of drug discovery. Its favorable physicochemical properties, conferred by the morpholine scaffold and the hydrochloride salt form, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its biological activity and specific molecular targets will be crucial in fully realizing its potential in the development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physical properties of (s)-(4-Benzylmorpholin-3-yl)methanol hydrochloride salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032728#physical-properties-of-s-4-benzylmorpholin-3-yl-methanol-hydrochloride-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com